BMS 180448

Cardioprotection Vasodilation KATP channel opener

BMS 180448 (CAS 144264-47-1) is an arylcyanoguanidine analogue that functions as a prototype mitochondrial ATP-sensitive potassium (mitoKATP) channel opener. Originally developed by Bristol-Myers Squibb, this compound belongs to the benzopyran class of KATP channel openers and was specifically engineered to dissociate cardioprotective efficacy from peripheral vasodilator activity—a key limitation of first-generation agents such as cromakalim and pinacidil.

Molecular Formula C20H18ClN5O2
Molecular Weight 395.8 g/mol
CAS No. 144264-47-1
Cat. No. B1667159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS 180448
CAS144264-47-1
Synonyms1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine
BMS 180426
BMS 180448
BMS-180426
BMS-180448
Molecular FormulaC20H18ClN5O2
Molecular Weight395.8 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C
InChIInChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m0/s1
InChIKeyVLICJSLDCJXZBG-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS 180448 Procurement Guide: A Cardiac-Selective KATP Channel Opener with Differentiated Pharmacology


BMS 180448 (CAS 144264-47-1) is an arylcyanoguanidine analogue that functions as a prototype mitochondrial ATP-sensitive potassium (mitoKATP) channel opener [1]. Originally developed by Bristol-Myers Squibb, this compound belongs to the benzopyran class of KATP channel openers and was specifically engineered to dissociate cardioprotective efficacy from peripheral vasodilator activity—a key limitation of first-generation agents such as cromakalim and pinacidil [2]. The molecule exhibits glyburide-reversible cardioprotective effects and has been characterized as a cardiac-selective agent with minimal vasodilator activity at therapeutic concentrations [3].

Why BMS 180448 Cannot Be Substituted with Generic KATP Openers: The Cardioselectivity Evidence Gap


Despite belonging to the same KATP channel opener class, BMS 180448 cannot be interchangeably substituted with reference compounds such as cromakalim, pinacidil, or nicorandil due to a fundamental pharmacological divergence: BMS 180448 retains full cardioprotective potency while exhibiting 18- to >100-fold lower vasodilator activity [1]. First-generation KATP openers produce significant hypotension at cardioprotective doses, a liability that has limited their clinical utility in myocardial ischemia [2]. BMS 180448 was specifically designed through structural modification of the cromakalim scaffold to achieve this cardioselectivity profile [1]. Furthermore, the (3S,4R)-trans enantiomer BMS-180448 is the active species; its enantiomer BMS-180426 lacks anti-ischemic activity entirely [3]. Generic procurement of any KATP opener without this specific stereochemistry and selectivity profile would fail to reproduce the cardioprotective benefit-to-hypotensive risk ratio documented for BMS 180448. The quantitative evidence below substantiates each dimension of this differentiation.

BMS 180448 Quantitative Comparator Evidence: Six Dimensions of Pharmacological Differentiation


Cardioprotective Potency Retained While Vasodilator Activity Is Reduced by >100-Fold vs. Cromakalim

BMS 180448 demonstrates cardioprotective potency comparable to cromakalim (EC25 for increasing time to contracture in globally ischemic rat hearts: BMS 180448 = 2.5 µM vs. cromakalim = 4.9 µM), yet exhibits drastically reduced vasodilator activity. In anesthetized dogs, cromakalim was >100-fold more potent than BMS 180448 in decreasing blood pressure [1]. This represents a unique dissociation of cardioprotection from peripheral vasodilation within the KATP opener class. BMS 180448 also reduced infarct size by approximately 50% in anesthetized dogs subjected to 90-min coronary occlusion/reperfusion, without producing any hemodynamic effects [1]. In contrast, reference KATP openers such as cromakalim and pinacidil cause extreme hypotension at doses well below those required for cardioprotection [2].

Cardioprotection Vasodilation KATP channel opener Ischemia-reperfusion injury

Cardioprotection Decoupled from Action Potential Duration Shortening vs. Cromakalim

BMS 180448 achieves cardioprotection without shortening cardiac action potential duration (APD), a finding that dissociates the therapeutic mechanism from the proarrhythmic liability associated with sarcolemmal KATP activation. At 10 µM, BMS 180448 produced no APD shortening in isolated guinea pig hearts, yet was equally protective (EC25 for increasing time to contracture: BMS 180448 = 3.3 µM vs. cromakalim = 3.2 µM) compared to cromakalim, which produced profound APD shortening under both hypoxic and ischemic conditions [1]. This result demonstrates that the cardioprotective effects of BMS 180448 are mediated primarily through mitochondrial KATP channels rather than sarcolemmal KATP channels [2].

Action potential duration Proarrhythmia risk KATP channel Cardiac electrophysiology

Myocardium-Specific Vasodilation with Absence of Cerebral Blood Flow Increase vs. Cromakalim

In pentobarbital-anesthetized dogs and ferrets, BMS 180448 increased myocardial blood flow at doses that were substantially less hypotensive than cromakalim. The most striking difference was observed in the brain: cromakalim increased cerebral blood flow in all brain regions, whereas BMS 180448 produced no cerebral vasodilation [1]. The threshold hypotensive doses further illustrate this selectivity: cromakalim significantly reduced mean arterial blood pressure at 0.03–0.04 mg/kg, whereas BMS 180448 required 10 mg/kg in dogs and 30 mg/kg in ferrets to produce equivalent blood pressure effects [1]. This represents a 250–750-fold margin of hemodynamic safety for BMS 180448 relative to cromakalim.

Regional blood flow Cerebral vasodilation Myocardial selectivity Headache liability

Superior Preservation of Cardiac Function and ATP Recovery vs. Diltiazem at Equipotent Cardioprotective Doses

In isolated rat hearts subjected to 25-min global ischemia followed by 30-min reperfusion, BMS 180448 (1–30 µM) and diltiazem (0.1–1 µM) both increased time to contracture onset and improved post-ischemic recovery of contractile function in a concentration-dependent manner. However, at equivalent cardioprotective concentrations, BMS 180448 depressed pre-ischemic cardiac function significantly less than diltiazem [1]. During ischemia, BMS 180448 attenuated the net rate of functional decline, whereas diltiazem accelerated functional deterioration relative to vehicle-treated hearts. Both compounds similarly conserved cardiac ATP during ischemia, but BMS 180448 enhanced the recovery of ATP and creatine phosphate during reperfusion to a greater extent than diltiazem, accompanied by significant improvement in the efficiency of oxygen use [1]. BMS 180448 also significantly enhanced the post-ischemic functional reserve.

Cardiac function ATP conservation Energetics Contractile recovery

Enantiomer-Specific Activity: BMS-180448 (3S,4R) Is Active Whereas BMS-180426 Lacks Anti-Ischemic Activity

BMS 180448 is defined by its specific (3S,4R)-trans stereochemistry. The enantiomer BMS-180426, which differs only in its three-dimensional configuration, has been documented to possess no anti-ischemic activity [1][2]. This absolute stereochemical requirement underscores that the cardioprotective effect is not a class property shared by all benzopyranyl cyanoguanidine analogues, but rather is exquisitely dependent on the correct chiral orientation at the C3 and C4 positions of the benzopyran ring [3]. This finding is consistent with the original structure-activity studies that led to the discovery of BMS 180448 from the cromakalim scaffold [3].

Stereochemistry Enantiomer specificity Structure-activity relationship Chiral separation

Prototype mitoKATP Selectivity Profile Compared to Other KATP Openers (Diazoxide, BMS-191095)

Among the limited set of KATP channel openers with reported mitochondrial selectivity, BMS 180448 occupies a distinct position. It is classified alongside diazoxide and BMS-191095 as a mitoKATP-selective opener, but with a key differentiating feature: BMS 180448 achieves cardioprotection at concentrations that do not shorten the cardiac action potential, a property shared with BMS-191095 but not with diazoxide [1]. In contrast to BMS-191095, which was later developed to eliminate all vasodilator activity, BMS 180448 retains some vasorelaxant activity (IC50 = 0.97 µM in phenylephrine-precontracted rat aortic rings), mediated in part through cAMP elevation [2]. This residual vasorelaxant effect, while modest compared to cromakalim, distinguishes BMS 180448 from the completely vasodilator-free BMS-191095 and may be relevant in experimental contexts where partial vasorelaxation is desirable alongside cardioprotection [2].

mitoKATP Mitochondrial selectivity Diazoxide BMS-191095

BMS 180448 Best-Fit Procurement and Experimental Application Scenarios


In Vivo Myocardial Ischemia-Reperfusion Studies Requiring Infarct Size Reduction Without Hemodynamic Confounding

In anesthetized dog models of 90-min coronary occlusion/reperfusion, BMS 180448 reduced infarct size by approximately 50% without producing any hemodynamic effects, whereas cromakalim caused significant hypotension at all cardioprotective-equivalent doses [1]. This makes BMS 180448 the compound of choice for in vivo ischemia-reperfusion studies where hypotension would confound interpretation of cardioprotective efficacy. The wide hemodynamic safety margin (threshold hypotensive dose of 10 mg/kg in dogs vs. 0.03 mg/kg for cromakalim [2]) permits dosing flexibility that is unavailable with first-generation KATP openers.

Electrophysiological Studies Decoupling Cardioprotection from Action Potential Changes

For researchers investigating whether cardioprotection via KATP opening can be achieved independently of action potential duration (APD) shortening, BMS 180448 is the definitive tool compound. At 10 µM, BMS 180448 produced no APD shortening yet achieved cardioprotection equivalent to cromakalim (EC25 values of 3.3 µM and 3.2 µM, respectively) in isolated guinea pig hearts [3]. This profile enables experimental designs that isolate mitochondrial KATP-mediated protection from sarcolemmal KATP-mediated electrophysiological effects, a distinction that cannot be made using cromakalim, pinacidil, or diazoxide.

Comparative Energetics Studies: ATP Conservation with Minimal Cardiac Depression

BMS 180448 is the preferred compound for studies examining the relationship between myocardial energetics and contractile function during ischemia-reperfusion. In isolated rat hearts, BMS 180448 conserved ATP during ischemia and enhanced ATP and creatine phosphate recovery during reperfusion to a greater extent than diltiazem at equipotent cardioprotective concentrations, while causing significantly less pre-ischemic cardiac function depression [4]. The compound also significantly improved the efficiency of oxygen use and enhanced post-ischemic functional reserve, making it an ideal agent for metabolic protection studies where maintaining baseline cardiac function is critical.

Stereochemistry-Dependent Pharmacology Studies Using Enantiomer Pair BMS-180448 / BMS-180426

The enantiomer pair BMS-180448 (active) and BMS-180426 (inactive) provides a powerful experimental system for confirming target engagement and ruling out non-specific effects. Because BMS-180426 has been documented to lack anti-ischemic activity entirely despite identical chemical composition [5], this pair can serve as a stereochemistry-based positive/negative control dyad in pharmacological studies. Procurement of both enantiomers from the same synthetic batch ensures that any observed cardioprotective effects are stereospecific and therefore target-mediated, strengthening the mechanistic conclusions of any study employing BMS 180448.

Quote Request

Request a Quote for BMS 180448

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.